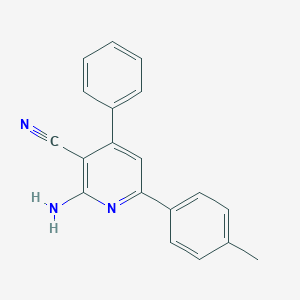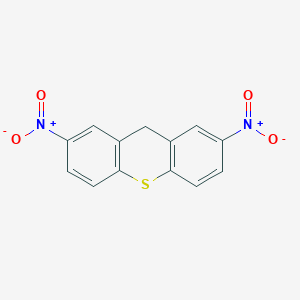![molecular formula C26H23NO5 B293279 Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate](/img/structure/B293279.png)
Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate, also known as EDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. EDP belongs to the class of chromenopyrrole derivatives, which have shown promising results in various pharmacological studies.
Mecanismo De Acción
The exact mechanism of action of Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate is not fully understood, but it is believed to interact with various cellular targets such as enzymes, receptors, and ion channels. Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate has been shown to inhibit the activity of certain enzymes involved in the inflammation pathway and also modulate the expression of various genes associated with cancer progression.
Biochemical and Physiological Effects:
Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate has been reported to exhibit various biochemical and physiological effects such as antioxidant, anti-inflammatory, and anticancer activities. Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate has also been shown to regulate the levels of various neurotransmitters in the brain, which could potentially have therapeutic implications in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate in lab experiments is its high potency and selectivity towards certain cellular targets. However, the synthesis of Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate is a complex process that requires expertise and specialized equipment. Also, the exact mechanism of action of Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate is not fully understood, which could limit its potential applications in certain areas of research.
Direcciones Futuras
There are several future directions for research on Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate. One potential area of focus could be to investigate the pharmacokinetics and toxicity profile of Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate in preclinical models. Another area of interest could be to explore the potential applications of Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate in the treatment of other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies could be conducted to elucidate the exact mechanism of action of Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate and identify its cellular targets.
Métodos De Síntesis
The synthesis of Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate involves a multi-step reaction process that includes the condensation of 2,3-dioxo-1,4-diphenylbutane-1,4-dicarboxylic acid with ethylamine and subsequent cyclization of the resulting intermediate product. The final compound is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate has been extensively studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In a recent study, Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate was found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in macrophages. Another study reported that Ethyl 2,3-dioxo-1,4-diphenyl-2,3,5a,8,9,9a-hexahydrochromeno[4,3-b]pyrrole-9b(1H)-carboxylate showed significant anticancer activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propiedades
Fórmula molecular |
C26H23NO5 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
ethyl (9bR)-2,3-dioxo-1,4-diphenyl-5a,8,9,9a-tetrahydrochromeno[4,3-b]pyrrole-9b-carboxylate |
InChI |
InChI=1S/C26H23NO5/c1-2-31-25(30)26-19-15-9-10-16-20(19)32-23(17-11-5-3-6-12-17)21(26)22(28)24(29)27(26)18-13-7-4-8-14-18/h3-8,10-14,16,19-20H,2,9,15H2,1H3/t19?,20?,26-/m1/s1 |
Clave InChI |
YFMCCSJZZASRKC-XYVRPBRGSA-N |
SMILES isomérico |
CCOC(=O)[C@@]12C3CCC=CC3OC(=C1C(=O)C(=O)N2C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
CCOC(=O)C12C3CCC=CC3OC(=C1C(=O)C(=O)N2C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
CCOC(=O)C12C3CCC=CC3OC(=C1C(=O)C(=O)N2C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(4-chloroanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B293198.png)
![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293200.png)
![Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B293202.png)
![4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thiol](/img/structure/B293206.png)
![methyl 2-benzylidene-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293209.png)
![(14E)-14-[(4-chlorophenyl)methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B293210.png)
![3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B293211.png)
![4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide](/img/structure/B293212.png)
![4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B293213.png)
![4-(4-chlorophenyl)-2-ethoxy-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B293214.png)



